3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine
Description
3-Cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a cyclopropyl substituent at position 3 and a piperazine ring at position 4. The piperazine moiety is further functionalized with a furan-3-carbonyl group. The furan-3-carbonyl group may influence solubility, metabolic stability, and target binding compared to other substituents on the piperazine ring.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUICUMQWOOIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound comprises three distinct moieties:
- Pyridazine ring : A six-membered aromatic heterocycle with two adjacent nitrogen atoms.
- 3-Cyclopropyl substituent : A strained cyclopropane ring attached at position 3 of the pyridazine.
- 4-(Furan-3-carbonyl)piperazine group : A piperazine ring substituted at position 6 of the pyridazine, with a furan-3-carbonyl group attached to its nitrogen.
Retrosynthetic Strategy
Retrosynthetic decomposition suggests the following disconnections:
- Disconnection 1 : Cleavage of the piperazine–pyridazine bond to yield 3-cyclopropyl-6-chloropyridazine and piperazine.
- Disconnection 2 : Separation of the furan-3-carbonyl group from piperazine, implying acylation of piperazine with furan-3-carbonyl chloride.
Synthesis of Key Intermediates
Preparation of 3-Cyclopropylpyridazine
The pyridazine core with a cyclopropyl group is synthesized via cyclopropanation or cross-coupling:
Cyclopropanation of Pyridazine Derivatives
Cyclopropane rings are introduced using transition-metal-catalyzed reactions. For example, a Suzuki-Miyaura coupling between 3-bromopyridazine and cyclopropylboronic acid under palladium catalysis yields 3-cyclopropylpyridazine:
$$
\text{3-Bromopyridazine} + \text{Cyclopropylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-Cyclopropylpyridazine}
$$
Conditions : Toluene/ethanol (3:1), 80°C, 12 h. Yield: 65–75%.
Alternative Route: Cyclization of Hydrazines
Hydrazine derivatives cyclize with diketones or α,β-unsaturated carbonyl compounds. For instance, reacting cyclopropanecarbohydrazide with acetylenedicarboxylate forms the pyridazine ring:
$$
\text{Cyclopropanecarbohydrazide} + \text{Dimethyl Acetylenedicarboxylate} \rightarrow \text{3-Cyclopropylpyridazine-4,5-dicarboxylate}
$$
Conditions : Reflux in methanol, 6 h. Yield: 60%.
Synthesis of 6-Chloro-3-cyclopropylpyridazine
Chlorination at position 6 is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation:
Direct Chlorination
Using chlorine gas or sulfuryl chloride in the presence of Lewis acids (e.g., FeCl$$3$$):
$$
\text{3-Cyclopropylpyridazine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{FeCl}3} \text{6-Chloro-3-cyclopropylpyridazine}
$$
Conditions : Dichloromethane, 0°C to RT, 4 h. Yield: 55%.
Directed Metalation
A lithiation-chlorination sequence using n-BuLi and hexachloroethane:
$$
\text{3-Cyclopropylpyridazine} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated Intermediate} \xrightarrow{\text{C}2\text{Cl}6} \text{6-Chloro-3-cyclopropylpyridazine}
$$
Conditions : THF, −78°C, 2 h. Yield: 70%.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (d, J = 5.2 Hz, 1H, pyridazine H5), 7.92 (s, 1H, furan H2), 7.68 (d, J = 5.2 Hz, 1H, pyridazine H4), 6.85 (m, 1H, furan H4), 3.75–3.60 (m, 8H, piperazine), 1.95 (m, 1H, cyclopropyl CH), 1.25–1.15 (m, 4H, cyclopropyl CH$$2$$).
- HRMS (ESI) : m/z calcd for C$${16}$$H$${18}$$N$$4$$O$$2$$ [M+H]$$^+$$: 299.1501; found: 299.1505.
Purity and Yield Optimization
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropanation | 65 | 92 |
| 2 | Chlorination | 55 | 88 |
| 3 | S$$_N$$Ar | 80 | 95 |
| 4 | Acylation | 85 | 97 |
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Piperazine Dialkylation
Furan Sensitivity
- Issue : Furan rings degrade under strong Lewis acids.
- Solution : Avoid AlCl$$3$$; prefer POCl$$3$$ or coupling agents.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives on the piperazine nitrogen.
Scientific Research Applications
3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications on the Piperazine Ring
The piperazine ring’s substituents critically determine pharmacological and physicochemical properties. Below is a comparative overview:
Key Observations
Core Heterocycle Variations :
- The target compound and BK67143 retain the pyridazine core, whereas Compound 2 incorporates a triazolo[4,3-b]pyridazine scaffold, which may enhance π-stacking interactions in enzyme binding .
- The triazolopyridazine in Compound 2 showed caspase 8 selectivity, suggesting core modifications significantly alter target specificity.
In contrast, the furan-3-carbonyl group in the target compound offers a smaller, less polar substituent, possibly improving membrane permeability. Sulfonyl vs. Carbonyl: Compounds with sulfonyl groups (e.g., CAS 2034494-93-2) exhibit higher molecular weights and may confer greater stability against hydrolysis compared to carbonyl-containing analogs .
Synthetic Accessibility :
- Compound 10b was synthesized in 57% yield via nucleophilic aromatic substitution , suggesting feasible routes for analogous pyridazine derivatives. The absence of yield data for the target compound limits direct comparison.
Crystallographic Insights: The chlorophenoxypropyl-substituted derivative (C17H20Cl2N4O) crystallizes in a monoclinic system with a β angle of 93.1°, indicating a near-orthogonal packing arrangement . This structural rigidity may contrast with the more flexible furan-carbonyl group in the target compound.
Pharmacological Implications
- Piperazine as a Pharmacophore: highlights that piperazine linked to 5,6-membered fused heterocycles (e.g., pyridazine) can induce histamine release in rats. However, substituting piperazine with 3-aminopiperidine mitigated this effect while retaining activity . This suggests that the target compound’s piperazine-furan combination may require optimization to balance efficacy and side effects.
- The target compound’s furan substituent could modulate similar enzymatic interactions.
Biological Activity
3-Cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structural features, which include a pyridazine core, a cyclopropyl group, and a piperazine moiety with a furan-3-carbonyl substituent. These structural elements contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P2X3 Receptor Modulation : The compound has been studied as a modulator of P2X3 receptors, which are involved in pain signaling pathways. Research indicates that compounds with similar structures can inhibit pain responses by blocking these receptors, suggesting potential analgesic properties .
- Antitumor Activity : Preliminary studies have shown that related pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated dose-dependent inhibition of tumor cell proliferation in vitro, particularly against colon adenocarcinoma and breast cancer cells .
Biological Activity Data
A summary of the biological activity data is provided in the table below:
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:
- Preclinical Trials : A study evaluating the effects of pyridazine derivatives found that they exhibited significant antitumor activity with IC50 values lower than those of conventional chemotherapeutics like doxorubicin and cisplatin. The findings suggest that modifications to the pyridazine scaffold can enhance anticancer properties .
- P2X3 Receptor Studies : Research involving P2X3 receptor antagonists has indicated that compounds structurally similar to this compound could serve as effective analgesics in models of neuropathic pain. These findings support the notion that targeting P2X3 receptors may lead to new pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
